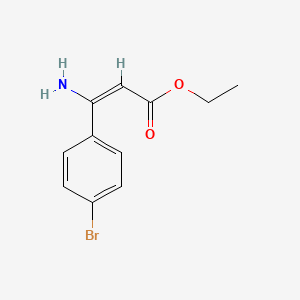
(E)-Ethyl 3-amino-3-(4-bromophenyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-Ethyl 3-amino-3-(4-bromophenyl)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of an ethyl ester group, an amino group, and a bromophenyl group attached to an acrylate backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 3-amino-3-(4-bromophenyl)acrylate typically involves the reaction of ethyl acrylate with 4-bromoaniline under basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the amino group of 4-bromoaniline attacks the carbonyl carbon of ethyl acrylate, followed by the elimination of a water molecule to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
(E)-Ethyl 3-amino-3-(4-bromophenyl)acrylate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as sodium hydroxide, sodium methoxide, and Grignard reagents can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Phenyl derivatives.
Substitution: Hydroxyl, alkyl, or aryl-substituted derivatives.
科学研究应用
(E)-Ethyl 3-amino-3-(4-bromophenyl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds for studying biological pathways and mechanisms.
Industry: It is used in the production of polymers, coatings, and other materials with specific properties.
作用机制
The mechanism of action of (E)-Ethyl 3-amino-3-(4-bromophenyl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological or chemical effect.
相似化合物的比较
Similar Compounds
(E)-Ethyl 3-amino-3-(4-methoxyphenyl)acrylate: Similar structure with a methoxy group instead of a bromine atom.
(E)-Ethyl 3-amino-3-(4-chlorophenyl)acrylate: Similar structure with a chlorine atom instead of a bromine atom.
(E)-Ethyl 3-amino-3-(4-fluorophenyl)acrylate: Similar structure with a fluorine atom instead of a bromine atom.
Uniqueness
(E)-Ethyl 3-amino-3-(4-bromophenyl)acrylate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C11H12BrNO2 |
|---|---|
分子量 |
270.12 g/mol |
IUPAC 名称 |
ethyl (E)-3-amino-3-(4-bromophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H12BrNO2/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-7H,2,13H2,1H3/b10-7+ |
InChI 键 |
GGKNKAAFXHKJNR-JXMROGBWSA-N |
手性 SMILES |
CCOC(=O)/C=C(\C1=CC=C(C=C1)Br)/N |
规范 SMILES |
CCOC(=O)C=C(C1=CC=C(C=C1)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















